

Mavacoxib vs. Placebo: A Comparative Analysis in Controlled Canine Osteoarthritis Studies

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Compound of Interest

Compound Name: Mavacoxib

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This guide provides an objective comparison of **mavacoxib**, a long-acting non-steroidal anti-inflammatory drug (NSAID), against a placebo in the management of pain and inflammation associated with osteoarthritis (OA) in dogs. The data presented is derived from a key prospective, multicenter, blinded, randomized, controlled clinical trial to offer a comprehensive overview of **mavacoxib**'s efficacy and safety profile.

Efficacy Data: Mavacoxib vs. Placebo

The following tables summarize the quantitative outcomes from a 42-day clinical trial investigating the efficacy of **mavacoxib** compared to a placebo in dogs diagnosed with osteoarthritis.^{[1][2]} Efficacy was assessed by both veterinarians, using a Clinical Sum Score (CSS), and dog owners, through the Canine Brief Pain Inventory (CBPI).^{[1][2]}

Table 1: Veterinarian Assessment of Efficacy (Clinical Sum Score - CSS)

Timepoint	Mavacoxib (n=80) Mean CSS \pm SE	Placebo (n=22) Mean CSS \pm SE
Day 0	9.99 \pm 2.41	9.77 \pm 2.63
Day 7	6.84 \pm 3.01	8.23 \pm 2.83
Day 14	5.34 \pm 2.84	7.59 \pm 3.19
Day 28	4.81 \pm 2.91	7.41 \pm 3.41
Day 42	4.49 \pm 3.02*	7.15 \pm 3.55

*Indicates a statistically significant superiority over placebo ($p < 0.05$).[\[1\]](#)[\[2\]](#)

Table 2: Percentage of CSS Responders (CSS < 6)

Timepoint	Mavacoxib	Placebo
Day 7	40%	24%
Day 14	60%	29%
Day 28	65%	33%
Day 42	68%*	29%

*Indicates a statistically significant superiority over placebo ($p < 0.05$).[\[1\]](#)[\[2\]](#)

Table 3: Owner Assessment of Efficacy (Canine Brief Pain Inventory - CBPI)

Assessment	Mavacoxib	Placebo
Percentage of CBPI Responders at Day 42	79%*	43%

*Indicates a statistically significant superiority over placebo ($p < 0.05$). A CBPI responder was defined as a dog showing a reduction in Pain Severity Score (PSS) of ≥ 1 and a reduction in Pain Interference Score (PIS) of ≥ 2 .[\[1\]](#)[\[2\]](#)

Safety and Tolerability

In the pivotal clinical trial, there were no significant differences in the frequency or severity of adverse events between the **mavacoxib** and placebo groups.[1][2] The reported adverse events were generally mild and most commonly affected the gastrointestinal tract, such as vomiting or diarrhea, and typically resolved without intervention.[1][3]

Experimental Protocols

The data presented is primarily based on a prospective, multisite, blinded, randomized, non-inferiority clinical study.[1][2]

Inclusion and Exclusion Criteria:

- Inclusion: Client-owned dogs of any breed and sex, presenting with clinical signs of osteoarthritis (e.g., pain, lameness) for at least three weeks, with radiographic confirmation of OA in the affected joint.[1]
- Exclusion: Dogs that had received NSAIDs, corticosteroids, or other analgesics within a specified washout period prior to the study.[1] Animals with concurrent diseases that could interfere with the assessment of OA were also excluded.

Treatment Administration:

- **Mavacoxib** Group: Received an initial oral dose of 2 mg/kg body weight on Day 0, followed by a second dose on Day 14.
- Placebo Group: Received a placebo tablet identical in appearance to the **mavacoxib** tablet on the same dosing schedule.

Efficacy Assessment:

- Clinical Sum Score (CSS): Veterinarians assessed posture while standing, lameness at a walk and trot, and pain on palpation/manipulation of the affected joint. The CSS ranged from 0 to 18, with lower scores indicating less severe signs of OA.[1]
- Canine Brief Pain Inventory (CBPI): Dog owners completed a validated questionnaire to assess the severity of their dog's pain (Pain Severity Score - PSS) and the degree to which

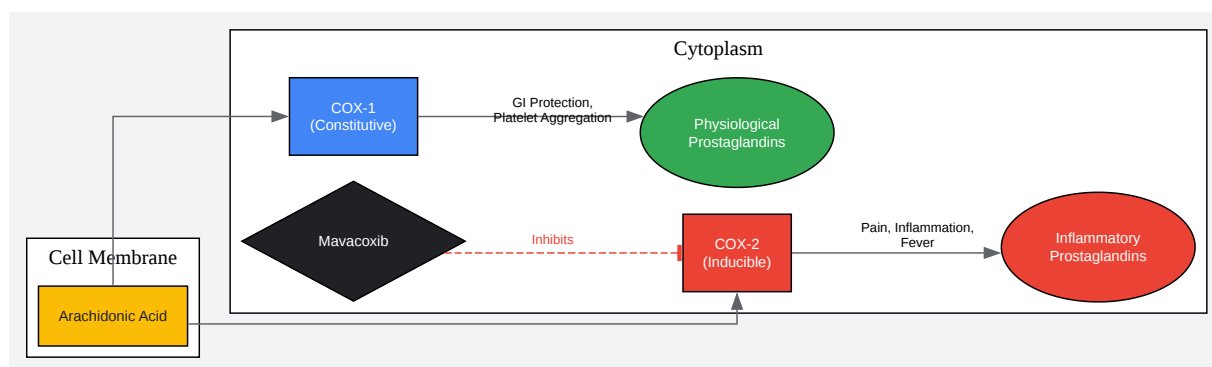
pain interfered with daily activities (Pain Interference Score - PIS).[1]

Statistical Analysis: Quantitative variables were analyzed to compare the treatment groups. The primary efficacy endpoint was the overall CSS from Day 0 to Day 42. Both active treatments were compared to the placebo for superiority.[1][2]

Visualizations

Mechanism of Action: Mavacoxib's Signaling Pathway

Mavacoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. In the inflammatory cascade, arachidonic acid is converted into prostaglandins by COX enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and mediates pain and inflammatory responses. By selectively inhibiting COX-2, **mavacoxib** reduces the production of pro-inflammatory prostaglandins.

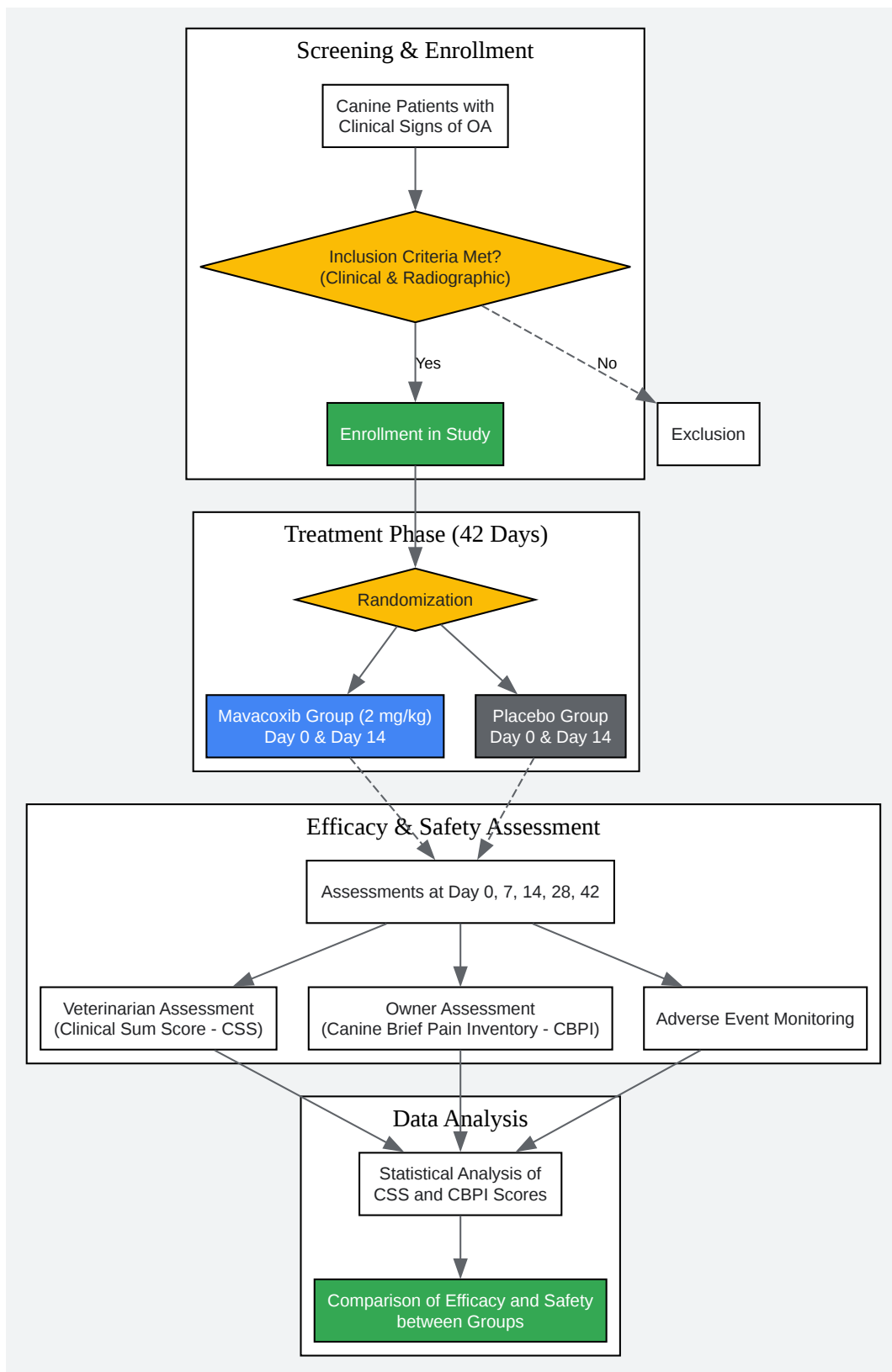


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Caption: **Mavacoxib** selectively inhibits COX-2, reducing inflammatory prostaglandins.

Experimental Workflow for a Controlled Canine Study

The following diagram illustrates the typical workflow of a randomized, blinded, placebo-controlled clinical trial for evaluating the efficacy of **mavacoxib** in dogs with osteoarthritis.



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Caption: Workflow of a randomized, placebo-controlled canine osteoarthritis trial.

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References

- 1. Enflicoxib for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib | PLOS One [journals.plos.org]
- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 3. researchgate.net [researchgate.net]
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